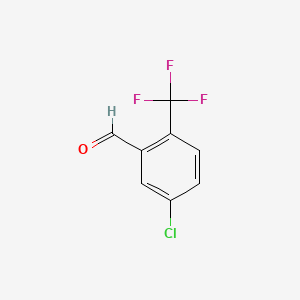

5-Chloro-2-(trifluoromethyl)benzaldehyde

Description

Significance and Research Context of the Chemical Compound

5-Chloro-2-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has garnered attention in chemical research primarily for its role as a versatile intermediate. lookchem.com The unique arrangement of a chlorine atom and a trifluoromethyl group on the benzaldehyde (B42025) ring makes it a valuable building block in organic synthesis. The trifluoromethyl group, known for its high electronegativity and lipophilicity, is a critical component in the design of modern pharmaceuticals, often enhancing metabolic stability and binding affinity of molecules. The presence of both the reactive aldehyde function and the chloro-substituent provides multiple sites for chemical modification, allowing for the construction of complex molecular architectures.

Overview of Scientific Literature on the Chemical Compound

The scientific literature on this compound primarily consists of its listings in chemical supplier catalogs and patent documents, which underscores its role as a commercially available starting material for research and development. scbt.comlookchem.commatrixscientific.com While comprehensive studies detailing its synthesis and reactivity are not abundant in peer-reviewed journals, patent literature confirms its use as a reactant in the synthesis of more complex molecules targeted for therapeutic applications. google.com For instance, a notable patent describes its use in the preparation of aryl benzylamine (B48309) compounds, indicating its utility in medicinal chemistry programs. google.com

Scope and Objectives of the Research Outline

The objective of this article is to present a structured overview of this compound based on available scientific and technical information. It will cover the compound's fundamental chemical and physical properties, discuss its general reactivity, and explore its documented applications in various fields of research. The scope is strictly limited to the scientific data concerning the compound itself, providing a foundational resource for researchers.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRLMVFONQYBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590679 | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90381-07-0 | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Chloro 2 Trifluoromethyl Benzaldehyde

Established Laboratory Synthesis Routes

The synthesis of 5-Chloro-2-(trifluoromethyl)benzaldehyde in a laboratory setting involves multi-step procedures starting from commercially available precursors. These routes are designed to selectively introduce the chloro and trifluoromethyl groups onto the benzaldehyde (B42025) scaffold, followed by the formation of the aldehyde functional group.

Precursor Compounds and Starting Materials

A common precursor for the synthesis of this compound is 3-Amino-4-chlorobenzotrifluoride. prepchem.com This compound already contains the necessary chloro and trifluoromethyl groups in the desired positions on the benzene (B151609) ring. The synthesis then proceeds by converting the amino group into an aldehyde.

Alternative starting materials can also be envisaged, such as those involving the introduction of the trifluoromethyl group at a later stage. For instance, a synthesis could potentially start from a chlorinated benzaldehyde derivative, followed by a trifluoromethylation reaction.

Reaction Conditions and Reagents

The conversion of 3-Amino-4-chlorobenzotrifluoride to this compound involves a series of reactions with specific reagents and conditions. A typical procedure begins with the diazotization of the amino group. prepchem.com This is achieved by treating the starting material with hydrochloric acid and then a solution of sodium nitrite (B80452) at low temperatures (0-5°C). prepchem.com

The resulting diazonium salt is then reacted with formaldoxime (B1209246) in the presence of a copper(II) sulfate (B86663) catalyst. prepchem.com This step introduces the formyl group precursor. The reaction mixture is subsequently treated with hydrochloric acid and heated to reflux to hydrolyze the intermediate and form the final aldehyde product. prepchem.com

The table below summarizes the key reagents used in a representative synthesis.

| Step | Reagent | Purpose |

| Diazotization | Hydrochloric acid, Sodium nitrite | Converts the amino group to a diazonium salt. prepchem.com |

| Formylation | Formaldoxime, Copper(II) sulfate | Introduces the aldehyde functional group precursor. prepchem.com |

| Hydrolysis | Hydrochloric acid | Converts the intermediate to the final aldehyde product. prepchem.com |

Reaction Mechanisms

The synthesis involves several key reaction mechanisms. The initial step, the diazotization of 3-Amino-4-chlorobenzotrifluoride, proceeds through the formation of a diazonium salt. This is a classic reaction in aromatic chemistry where a primary aromatic amine is converted into a diazonium salt by treatment with a nitrous acid source.

The subsequent reaction of the diazonium salt with formaldoxime is a type of Sandmeyer-like reaction. In this step, the diazonium group is replaced by the formaldoxime group, facilitated by the copper catalyst. The final hydrolysis step is an acid-catalyzed reaction that converts the formaldoxime adduct into the benzaldehyde.

Purification Techniques

After the reaction sequence is complete, the crude product is purified to isolate this compound. A common purification strategy involves several steps. prepchem.com First, the reaction mixture is subjected to steam distillation. prepchem.com The distillate is then extracted with an organic solvent, such as benzene. prepchem.com The organic extract is washed with a dilute solution of sodium hydrogen carbonate to remove any acidic impurities. prepchem.com

Further purification can be achieved by forming a bisulfite addition product. prepchem.com The aldehyde reacts with a concentrated sodium hydrogen sulfite (B76179) solution to form a solid adduct, which can be filtered off. prepchem.com This adduct is then treated with hydrochloric acid and heated to regenerate the pure aldehyde. prepchem.com Finally, the product can be purified by distillation under reduced pressure. prepchem.comsigmaaldrich.com Column chromatography using silica (B1680970) gel with a solvent system like hexane/ethyl acetate (B1210297) is another effective method for obtaining the high-purity compound. chemicalbook.com

| Technique | Purpose |

| Steam Distillation | Initial separation of the volatile product from non-volatile impurities. prepchem.com |

| Solvent Extraction | To isolate the product from the aqueous reaction mixture. prepchem.com |

| Washing with Sodium Hydrogen Carbonate | To remove acidic byproducts. prepchem.com |

| Bisulfite Adduct Formation | For selective separation and purification of the aldehyde. prepchem.com |

| Distillation under Reduced Pressure | Final purification of the liquid product based on its boiling point. prepchem.comsigmaaldrich.com |

| Column Chromatography | To separate the product from other components based on polarity. chemicalbook.com |

Industrial Production Methods and Scalability

For the large-scale production of this compound, efficiency, cost-effectiveness, and safety are paramount. Industrial methods often adapt laboratory-scale syntheses to continuous processes, which offer several advantages over batch production.

Continuous Flow Synthesis

Continuous flow chemistry is an increasingly important technique for the industrial synthesis of fine chemicals. mit.edudurham.ac.uk This method involves pumping the reactants through a series of tubes or microreactors where the reaction occurs. springernature.com This approach offers enhanced control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and greater consistency. durham.ac.uk

The synthesis of fluorinated compounds, in particular, can benefit from flow chemistry. mit.edu The introduction of trifluoromethyl groups often involves gaseous reagents or highly reactive intermediates, which can be handled more safely and efficiently in a closed-loop flow system. mit.edudurham.ac.uk While specific details for the continuous flow synthesis of this compound are not extensively published, the general principles of flow chemistry are applicable. mit.edudurham.ac.ukspringernature.com For instance, the diazotization and subsequent formylation steps could be performed sequentially in a flow reactor, minimizing the handling of the potentially unstable diazonium salt intermediate. nih.gov The use of immobilized catalysts and reagents within the flow system can also simplify purification and reduce waste. durham.ac.uk

Automation in Large-Scale Production

The large-scale synthesis of benzaldehyde derivatives is increasingly benefiting from automation and flow chemistry. sigmaaldrich.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, higher reproducibility, and often, improved yields. sigmaaldrich.com

In the context of synthesizing compounds like this compound, automated systems can precisely control critical parameters such as temperature, pressure, reagent addition rates, and reaction times. This is particularly crucial for potentially exothermic reactions like halogenations or when handling hazardous reagents. Continuous flow reactors, a cornerstone of modern chemical manufacturing, can be employed for various steps, including nitration, halogenation, and organometallic reactions. sigmaaldrich.com The integration of in-line analytical techniques, such as HPLC, allows for real-time monitoring of the reaction progress, enabling immediate adjustments to maintain optimal conditions and ensure high product quality. nbinno.com While specific automated protocols for this compound are not extensively published, the principles of automated synthesis of related pharmaceutical intermediates are well-established and directly applicable. sigmaaldrich.com

Yield Optimization Strategies

Maximizing the yield of this compound is a primary goal in its commercial production. This is often achieved through systematic optimization of reaction conditions using methodologies like Design of Experiment (DoE). nbinno.com DoE allows for the simultaneous investigation of multiple variables (e.g., temperature, catalyst loading, reactant stoichiometry) to identify the optimal conditions for product formation. nbinno.comacs.org

For multi-step syntheses, optimizing each individual step is critical. For instance, in reactions analogous to Grignard reactions, factors such as solvent choice, reaction temperature, and the rate of reagent addition can significantly impact the final yield. nih.govsigmaaldrich.com The use of co-solvents or phase-transfer catalysts can also enhance reaction rates and yields.

A critical aspect of yield optimization is the minimization of side-product formation. In halogenation reactions, for example, controlling the stoichiometry of the halogenating agent and the reaction temperature is essential to prevent over-halogenation. chemicalbook.com Similarly, in subsequent reaction steps, the choice of catalyst and the control of the reaction atmosphere (e.g., using an inert gas) can prevent unwanted side reactions like oxidation of the aldehyde group. chemicalbook.com

Table 1: Key Parameters for Yield Optimization in Benzaldehyde Synthesis

| Parameter | Importance | Typical Optimization Approach |

| Temperature | Affects reaction rate and selectivity. | DoE to find the optimal balance between reaction speed and side-product formation. |

| Catalyst Loading | Influences reaction rate and cost-effectiveness. | Screening of different catalysts and optimization of loading to maximize turnover number. |

| Reactant Stoichiometry | Crucial for preventing side reactions and ensuring complete conversion. | Titration and stoichiometric adjustments based on real-time reaction monitoring. |

| Solvent | Can affect solubility, reaction rate, and product isolation. | Screening of various solvents and solvent mixtures to find the most suitable system. |

| Reaction Time | Ensures complete conversion without product degradation. | Monitored by techniques like HPLC to determine the optimal endpoint. |

Advanced Synthetic Approaches and Innovations

Ongoing research focuses on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound. These advanced approaches often involve novel catalytic systems and strategic multi-step pathways.

Trifluoromethylation Reagents and Catalysis (e.g., copper(II)-catalyzed trifluoromethylation)

The introduction of the trifluoromethyl group is a key step in the synthesis of many modern pharmaceuticals and agrochemicals due to its ability to enhance properties like metabolic stability and binding affinity. acs.org Copper-catalyzed trifluoromethylation reactions have emerged as a powerful tool for this purpose. These reactions often utilize electrophilic trifluoromethylating reagents.

While direct copper-catalyzed trifluoromethylation of a pre-formed 5-chlorobenzaldehyde is a plausible route, the more common industrial strategies often involve the synthesis of a trifluoromethylated precursor followed by chlorination. For instance, the synthesis of a related compound, 2-Chloro-6-(trifluoromethyl)benzaldehyde, can involve the introduction of the trifluoromethyl group via a copper(I)-catalyzed cross-coupling reaction. chemicalbook.com This highlights the general utility of copper catalysis in the synthesis of trifluoromethylated benzaldehydes.

Multi-step Procedures and Strategic Halogenation

A documented synthetic route to this compound starts from 3-amino-4-chlorobenzotrifluoride. This multi-step procedure involves a series of strategic transformations to introduce the aldehyde functionality.

Table 2: Multi-step Synthesis of this compound

| Step | Starting Material | Reagents | Key Conditions | Product |

| 1. Diazotization | 3-Amino-4-chlorobenzotrifluoride | HCl, NaNO₂, H₂O | 0-5 °C | Diazonium salt intermediate |

| 2. Formylation | Diazonium salt intermediate | Formaldoxime, CuSO₄·5H₂O, Na₂SO₃, NaOAc | 10-20 °C | Crude this compound |

| 3. Purification | Crude product | Steam distillation, extraction, bisulfite addition, hydrolysis | - | Purified this compound |

Derivatization from Related Trifluoromethylbenzaldehydes (e.g., 2-(trifluoromethyl)benzaldehyde)

The synthesis of this compound can also be envisioned through the direct chlorination of 2-(trifluoromethyl)benzaldehyde. This approach relies on the principles of electrophilic aromatic substitution. The trifluoromethyl group is a strongly deactivating and meta-directing group, while the aldehyde group is also deactivating and meta-directing.

In the case of 2-(trifluoromethyl)benzaldehyde, the trifluoromethyl group at position 2 would direct incoming electrophiles to the 4- and 6-positions, while the aldehyde at position 1 would direct to the 3- and 5-positions. The directing effects of both substituents must be considered. The chlorine atom is introduced at the 5-position, which is meta to the aldehyde group and para to the trifluoromethyl group. The regioselectivity of this chlorination would be influenced by the specific reaction conditions, including the choice of chlorinating agent and catalyst. For example, the chlorination of benzaldehyde derivatives can be achieved using reagents like chlorine gas with a Lewis acid catalyst such as ferric chloride (FeCl₃) under controlled temperatures to avoid over-substitution. chemicalbook.com

Chemical Reactivity and Transformation Studies of 5 Chloro 2 Trifluoromethyl Benzaldehyde

Aldehyde Group Reactivity

The aldehyde functional group is the primary site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition. nbinno.com Its reactivity is significantly influenced by the strong electron-withdrawing nature of both the adjacent trifluoromethyl group and the chloro group on the aromatic ring.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of 5-Chloro-2-(trifluoromethyl)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 5-Chloro-2-(trifluoromethyl)benzoic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents.

General methods for oxidizing aromatic aldehydes to carboxylic acids often employ reagents like sodium hypochlorite (B82951) (NaClO), which can be effective with or without catalysts and sometimes enhanced by microwave irradiation. researchgate.net The reaction typically proceeds in basic media, and the presence of electron-withdrawing groups on the aromatic ring can influence the reaction rate and yield. researchgate.net While specific studies on the oxidation of this compound are not detailed, the general principles of aldehyde oxidation are applicable. The process involves the conversion of the aldehyde's C-H bond into a C-O bond, forming the carboxylic acid functional group.

Table 1: General Conditions for Aldehyde Oxidation

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Sodium Hypochlorite (NaClO) | Basic media, with or without microwave irradiation | Carboxylic Acid |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heating | Carboxylic Acid |

Reduction Reactions to Alcohols

The aldehyde functional group can be reduced to a primary alcohol, yielding 5-Chloro-2-(trifluoromethyl)benzyl alcohol. chemicalbook.com This is a fundamental transformation in organic chemistry.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. evitachem.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, which, after an aqueous workup, results in the formation of the corresponding alcohol. The choice of reducing agent can depend on the presence of other functional groups in the molecule, though both NaBH₄ and LiAlH₄ are generally suitable for the reduction of simple aldehydes. The synthesis of the aldehyde itself can sometimes be achieved through the oxidation of the corresponding alcohol, indicating the reversibility of this transformation under different chemical conditions. chemicalbook.com

Table 2: Common Reagents for Aldehyde Reduction

| Reducing Agent | Solvent | General Outcome |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Alcohols (e.g., Ethanol (B145695), Methanol) | High yield of primary alcohol |

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. evitachem.com This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

In the case of this compound, the aldehyde group readily participates in nucleophilic addition reactions. For instance, it can react with amines to form imines or with alcohols to form acetals. evitachem.com A notable application is its use as a reactant in multi-component reactions. It can react with compounds like 1H-benzo[d]imidazol-5-amine and cyclohexane-1,3-diones to synthesize complex heterocyclic structures such as imidazoquinolinoacridinones. scientificlabs.co.uk

Another significant nucleophilic addition reaction involves the use of organometallic reagents. The addition of Ruppert-Prakash reagent (TMSCF₃) in the presence of a suitable initiator allows for the nucleophilic trifluoromethylation of the aldehyde, converting the -CHO group into a -CH(OH)CF₃ group. nih.gov

Halogen and Trifluoromethyl Group Reactivity

Substitution Reactions of the Chloro Group

The chlorine atom attached to the aromatic ring provides an additional site for chemical modification. nbinno.com It can be replaced through various substitution reactions, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. nbinno.com These reactions are powerful tools for introducing new functional groups and building more complex molecular architectures. The electron-withdrawing effects of the aldehyde and trifluoromethyl groups activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro substituent under appropriate conditions.

Stability and Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is a key feature of the molecule, primarily known for its exceptional stability. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to chemical, thermal, and photochemical degradation. mdpi.com

This high stability means the trifluoromethyl group is generally unreactive and acts as a spectator in most chemical transformations involving the aldehyde or chloro groups. Its primary influence is electronic; as a potent electron-withdrawing group, it significantly impacts the reactivity of other parts of the molecule. mdpi.com Its presence increases the lipophilicity of the molecule, which can be a desirable property in the design of bioactive compounds. mdpi.com Due to its steric and electronic properties, the trifluoromethyl group is sometimes used as a bioisostere for a chlorine atom. mdpi.com

Table 3: Properties of the Trifluoromethyl Group

| Property | Description | Reference |

|---|---|---|

| Chemical Stability | Highly resistant to chemical, thermal, and photochemical degradation. | mdpi.com |

| Electronic Effect | Strong electron-withdrawing group. | mdpi.com |

| Lipophilicity | Increases the lipophilicity of the molecule (Hansch π value of +0.88). | mdpi.com |

| Bond Strength | The C-F bond has a high dissociation energy (approx. 485.3 kJ/mol). | mdpi.com |

Condensation and Derivatization Reactions of this compound

This compound is a versatile reagent in organic synthesis, participating in a variety of condensation and derivatization reactions. Its reactivity is primarily centered around the aldehyde functional group, which readily reacts with nucleophiles, particularly nitrogen-based nucleophiles like amines. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent on the aromatic ring influences the electrophilicity of the carbonyl carbon, affecting reaction rates and pathways.

Formation of Imidazoquinolinoacridinone Derivatives

The synthesis of complex, fused heterocyclic systems such as imidazoquinolinoacridinones represents a significant area of medicinal chemistry research. While specific literature detailing the use of this compound for this purpose is not prevalent, the general synthetic strategies for this class of compounds suggest a plausible multi-component reaction pathway.

The construction of the imidazoquinolinoacridinone scaffold typically involves the condensation of an aromatic aldehyde with a suitable amino-substituted quinoline (B57606) or acridine (B1665455) precursor, followed by a cyclization step to form the imidazole (B134444) ring. One potential pathway involves the reaction of this compound with an amino-acridinone derivative. The initial step would be the formation of a Schiff base (imine) intermediate. Subsequent intramolecular cyclization, possibly promoted by an oxidizing agent, would then lead to the formation of the fused imidazole ring, yielding the final imidazoquinolinoacridinone structure. The reaction conditions for such a transformation would likely require elevated temperatures and a suitable solvent to facilitate the multi-step process.

Plausible Reaction Pathway for Imidazoquinolinoacridinone Synthesis

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Schiff Base Formation | This compound + Diamino-acridinone | N-((5-chloro-2-(trifluoromethyl)phenyl)methylene)acridin-diamine |

| 2 | Cyclization | Intermediate from Step 1 | Imidazoquinolinoacridinone derivative |

This table represents a generalized, plausible reaction pathway and is not based on a specific documented synthesis with the named compound.

Synthesis of Schiff Bases and Related Imines

The reaction of this compound with primary amines is a classic condensation reaction that yields Schiff bases, also known as imines. This transformation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

The reaction is typically catalyzed by a small amount of acid and is often reversible. To drive the reaction to completion, the water formed is usually removed from the reaction mixture, for instance, by azeotropic distillation. A variety of solvents can be used, with alcohols like ethanol or methanol (B129727) being common choices. jetir.org Some modern, environmentally friendly protocols also utilize water as the reaction medium, where the low solubility of the product can drive the reaction forward and simplify purification. tandfonline.com

Research on substituted benzaldehydes shows that the reaction proceeds efficiently with a range of primary amines, including both aliphatic and aromatic amines. jetir.orgrsc.org The general conditions for this synthesis are well-established.

General Conditions for Schiff Base Formation

| Parameter | Condition | Rationale / Notes | Source |

| Amine Reactant | Primary aliphatic or aromatic amines | The nitrogen atom of the primary amine acts as the nucleophile. | jetir.org |

| Solvent | Ethanol, Methanol, or Water | Alcohols are common due to their ability to dissolve both reactants. Water offers a "green" alternative. | jetir.orgtandfonline.com |

| Catalyst | Glacial Acetic Acid (catalytic amount) | An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. | jetir.org |

| Temperature | Room Temperature to Reflux | The required temperature depends on the reactivity of the specific aldehyde and amine. | tandfonline.comrsc.org |

| Workup | Filtration and washing | The Schiff base product often precipitates from the reaction mixture and can be isolated by simple filtration. | tandfonline.com |

The formation of the characteristic azomethine (-C=N-) group in the product can be confirmed using spectroscopic methods such as FT-IR and NMR spectroscopy. jetir.org

Reactions with Amines to form Substituted Amides

While the direct reaction of an aldehyde with an amine typically yields an imine, this compound can be converted into a substituted amide in the presence of an oxidizing agent. This process is known as oxidative amidation. The reaction proceeds through the initial formation of a hemiaminal intermediate, which is then oxidized in situ to the corresponding amide. acs.org

This method provides a direct route to amides from aldehydes, bypassing the need to first oxidize the aldehyde to a carboxylic acid. Various catalytic systems have been developed to facilitate this transformation under mild conditions. organic-chemistry.orgrsc.org These systems often employ a transition metal catalyst, such as copper or iron, in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP) or even air. nih.govorganic-chemistry.org

The general mechanism involves the nucleophilic addition of the amine to the aldehyde to form the unstable hemiaminal. The catalyst then facilitates the oxidation of the C-H bond of the hemiaminal, leading to the formation of the stable amide bond.

Catalytic Systems for Oxidative Amidation of Aldehydes

| Catalyst | Oxidant | Solvent | Temperature | Key Features | Source |

|---|---|---|---|---|---|

| Copper(I) Iodide (CuI) | TBHP | Acetonitrile | 40 °C | Efficient for a broad scope of aldehydes and amines, including amine hydrochloride salts. | acs.org |

| Copper Sulfate (B86663) (CuSO₄) | TBHP (aq) | Acetonitrile | Room Temp - 60 °C | Uses inexpensive and readily available copper salts; tolerates various functional groups. | organic-chemistry.org |

| Iron(II) Chloride (FeCl₂) | TBHP | Not specified | Not specified | Employs an inexpensive and abundant iron catalyst for the synthesis of secondary and tertiary amides. |

This oxidative transformation is highly valuable as it provides a more atom-economical and direct pathway to amide synthesis from readily available aldehydes and amines. rsc.org

Applications of 5 Chloro 2 Trifluoromethyl Benzaldehyde in Organic Synthesis

Role as a Key Synthetic Intermediate

The strategic placement of reactive groups on the 5-Chloro-2-(trifluoromethyl)benzaldehyde molecule positions it as a crucial intermediate in multi-step synthetic sequences. Its utility stems from its ability to act as a foundational component for more elaborate molecular architectures.

This compound serves as a fundamental building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. nbinno.comnbinno.com The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions. nbinno.com This allows for the stepwise construction of intricate molecular frameworks. For instance, substituted benzaldehydes are key starting materials in condensation reactions to form complex scaffolds like isoindolin-1-one (B1195906) derivatives. acs.org The presence of both the chloro and trifluoromethyl groups on the aromatic ring provides a scaffold that can be further modified, enabling the synthesis of highly tailored and complex molecules. nbinno.comnbinno.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 90381-07-0 matrixscientific.comchemicalbook.com |

| Molecular Formula | C₈H₄ClF₃O chemicalbook.comuni.lu |

| Molecular Weight | 208.57 g/mol chemicalbook.com |

| Appearance | Liquid |

| InChI Key | CVRLMVFONQYBOC-UHFFFAOYSA-N uni.lu |

This table presents data for this compound.

The trifluoromethyl (-CF₃) group is a critical pharmacophore in modern medicinal chemistry, and this compound is a direct precursor to a variety of fluoro-containing intermediates. nbinno.comnbinno.com The incorporation of a -CF₃ group into drug candidates is a well-established strategy to enhance their pharmacological profiles. nbinno.comnbinno.com This highly electronegative and lipophilic moiety can improve a molecule's metabolic stability, binding affinity, and cell membrane permeability. nbinno.comnbinno.com As a result, this benzaldehyde (B42025) derivative is frequently used in the initial stages of synthesis to introduce the trifluoromethyl group, which is retained through subsequent reaction steps to yield more complex fluorinated intermediates and final active molecules. nbinno.comrsc.org

Synthetic Pathways to Diverse Chemical Structures

The reactivity of this compound allows for its integration into a multitude of chemical structures, ranging from heterocyclic systems to complex scaffolds with defined biological activities.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is an important precursor for their synthesis. The aldehyde group readily participates in condensation reactions with various nucleophiles to form a wide range of heterocyclic rings. For example, aldehydes are common reactants in multicomponent reactions to produce substituted pyridines, pyrimidines, and other heterocyclic systems. nih.govfrontiersin.org Specifically, the reaction of a substituted benzaldehyde with compounds containing active methylene (B1212753) groups and amino functionalities can lead to the formation of complex heterocyclic frameworks. nih.govresearchgate.net The trifluoromethyl group from the benzaldehyde is thus incorporated into the final heterocyclic product, a strategy often used to develop new agrochemicals and pharmaceuticals. rsc.orgnih.gov

Table 2: Synthetic Applications and Resulting Structures

| Starting Material | Reaction Type | Resulting Structure/Scaffold | Application Area |

|---|---|---|---|

| This compound | Condensation Reactions | Heterocycles (e.g., Pyrimidines, Pyrazoles) nih.govfrontiersin.org | Pharmaceuticals, Agrochemicals rsc.org |

| This compound | Multicomponent Reactions | Biologically Active Scaffolds (e.g., Isoindolin-1-ones) acs.org | Medicinal Chemistry nbinno.com |

This table summarizes the synthetic utility of this compound in building diverse chemical structures.

A primary application of this compound is in the construction of biologically active scaffolds. Its structural features are leveraged by medicinal chemists to design and synthesize novel therapeutic agents. nbinno.com The compound serves as a key intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs). nbinno.comnbinno.com For example, substituted benzaldehydes are used in the synthesis of potent GABAA receptor positive allosteric modulators with antiepileptic efficacy, demonstrating how this class of reagents can form the basis of complex, neurologically active compounds. acs.org Furthermore, related chlorinated and fluorinated aromatic compounds are used to create molecules with insecticidal activity. researchgate.net The versatile reactivity of this compound, combined with the advantageous properties conferred by its chloro and trifluoromethyl substituents, makes it an indispensable component in the development of novel, biologically active molecules. nbinno.com

Medicinal Chemistry and Biological Research Applications of 5 Chloro 2 Trifluoromethyl Benzaldehyde

Utilization in Drug Discovery and Development

The strategic importance of 5-Chloro-2-(trifluoromethyl)benzaldehyde in the pharmaceutical sector stems from its utility as a foundational component in the creation of complex molecules with tailored biological activities.

Building Block for Pharmaceutical Synthesis

This compound serves as a fundamental building block in the multi-step synthesis of various active pharmaceutical ingredients (APIs). nbinno.com Its aldehyde functional group is highly reactive and allows for a wide array of chemical transformations, including condensation, oxidation, and reduction reactions. nbinno.com The substituted aromatic ring provides a stable scaffold for further molecular modifications. nbinno.com

Furthermore, the presence of the chlorine atom introduces another site for chemical manipulation, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, which significantly broadens its synthetic utility. nbinno.com For instance, substituted benzaldehydes are key reactants in multicomponent reactions to create structurally diverse molecules like imidazoquinolinoacridinone derivatives, which are of interest in medicinal chemistry. sigmaaldrich.com The versatility of this compound makes it an indispensable component in the modern medicinal chemist's toolkit for constructing complex drug candidates. nbinno.com

Contribution to Specialty Chemicals in Medicinal Chemistry

Beyond its application in synthesizing potential drug molecules, this compound is also valuable in the development of specialty chemicals used for biological research, such as diagnostic agents and chemical probes. nbinno.com The distinct structural and reactive properties of the molecule enable the creation of labeled compounds. nbinno.com These specialized molecules are designed to interact with biological targets in a predictable manner, which aids researchers in the elucidation of complex biological pathways and the underlying mechanisms of diseases. nbinno.com

Investigation of Biological Activity and Mechanisms

The specific combination of the chloro and trifluoromethyl substituents on the benzaldehyde (B42025) ring is crucial for the biological activities observed in molecules derived from this scaffold. These groups influence the compound's physicochemical properties, which in turn affect its interactions with biological systems.

Potential in Enzyme Inhibition Studies

Derivatives of substituted benzaldehydes have shown significant potential as enzyme inhibitors. For example, various benzaldehyde derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Research on compounds with similar structural motifs, such as 2-Chloro-3-(trifluoromethyl)benzaldehyde, indicates that they can act as enzyme inhibitors by binding to the active sites of target enzymes, thereby disrupting metabolic pathways. The trifluoromethyl group, in particular, can enhance the lipophilicity of a molecule, allowing for better penetration of cell membranes to reach intracellular targets. Furthermore, derivatives of 5-chloro-indole-2-carboxylate, which can be synthesized from chloro-substituted precursors, have been identified as potent inhibitors of mutant EGFR/BRAF pathways, which are critical targets in cancer therapy. mdpi.com

Exploration in Protein-Ligand Interactions

The trifluoromethyl group present in this compound plays a critical role in mediating interactions between a ligand (drug molecule) and its protein target. nih.gov Studies have shown that introducing trifluoromethyl groups into inhibitors can significantly improve their activity by forming multipolar interactions with the protein backbone. nih.gov These fluorine-backbone interactions can substantially contribute to the high binding affinity of small molecule inhibitors. nih.gov For instance, the substitution of a propyl group with a trifluoroethyl group in a class of menin-MLL inhibitors resulted in a tenfold increase in binding affinity, with the CF₃ group engaging in close contact with the protein backbone. nih.gov The unique properties of the trifluoromethyl group, such as its ability to participate in these interactions, make it a valuable feature in rational drug design to enhance binding selectivity and potency. nih.govmdpi.com

Biological Activity Attributed to Structural Features (e.g., chloro and trifluoromethyl groups)

The biological activity of compounds derived from this compound is heavily influenced by its hallmark chloro and trifluoromethyl groups. The trifluoromethyl (-CF3) group is a key functionality in pharmaceutical development due to its unique physicochemical properties. mdpi.combohrium.com It is highly electronegative and lipophilic, which can enhance a drug's metabolic stability, improve its permeability across cell membranes, and increase its binding affinity to target receptors. nbinno.commdpi.com The incorporation of -CF3 groups often leads to improved efficacy and better bioavailability in drug candidates. nbinno.com The high strength of the C-F bond contributes to the metabolic resistance of the trifluoromethyl group. mdpi.com

Computational and Structural Biology Insights

Computational chemistry and structural biology provide powerful tools to understand the molecular properties of this compound and its derivatives, offering insights into their reactivity, stability, and potential interactions with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target. For derivatives of halogenated and trifluoromethyl-substituted benzaldehydes, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

For example, novel benzimidazole (B57391) derivatives containing a trifluoromethyl group have been synthesized and subjected to molecular docking studies against bacterial protein crystal structures, such as those from E. coli and S. aureus. bohrium.comcolab.ws These studies revealed good binding affinities, with some compounds showing promising interactive binding with key amino acids in the active sites, suggesting they could be potent antimicrobial agents. bohrium.comcolab.ws Similarly, docking studies on 5-chlorobenzimidazole-based chalcones against the dihydrofolate reductase-thymidylate synthase protein of Plasmodium falciparum (PfDHFR-TS) helped to confirm experimental antiplasmodial findings and revealed potential interaction patterns, identifying derivatives with promising binding affinities as lead compounds. researchgate.net

Other research has employed docking to evaluate the binding capacity of 5-chloro benzimidazole-2-one derivatives against Peroxisome Proliferator-Activated Receptor γ (PPAR-γ), identifying several compounds with strong binding potential compared to standard drugs. researchgate.net Docking has also been used to analyze the interactions of triclosan (B1682465) derivatives, which share a chlorinated phenyl moiety, with the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a key enzyme in fatty acid synthesis. semanticscholar.org These computational approaches are crucial for rational drug design, helping to prioritize compounds for synthesis and biological testing.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

For 2-trifluoromethylbenzaldehydes, conformational analysis has been performed using techniques like the lanthanide-induced shift (LIS) method in conjunction with NMR spectroscopy. rsc.org These studies have shown that for 2-trifluoromethylbenzaldehyde, both the cis and trans conformers (referring to the relative orientation of the aldehyde and trifluoromethyl groups) are planar, with the trans form being predominant. rsc.org The geometry of related molecules, such as piperidine (B6355638) derivatives synthesized from chlorinated phenyl compounds, has been confirmed using single-crystal X-ray diffraction, which revealed specific conformations like the chair conformation of the piperidine ring. nih.gov The planarity and conformational preferences are critical factors that influence how these molecules fit into the binding pockets of biological targets.

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are used to calculate molecular properties with high accuracy.

For compounds structurally similar to this compound, such as 5-chloro-3-methoxy-4-hydroxybenzaldehyde (5-chlorovanillin), DFT calculations have been employed to study molecular structure and intermolecular interactions. researchgate.net These studies involve optimizing the molecular geometry and calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is used to understand charge delocalization and intramolecular interactions, which contribute to molecular stability. nih.govdntb.gov.ua Molecular Electrostatic Potential (MEP) maps are calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govdntb.gov.ua For instance, in a study on an N-(5-chloro-2-oxobenzyl) anilinium compound, DFT calculations were used to investigate frontier orbitals, MEP surfaces, and nonlinear optical properties, providing a comprehensive understanding of its chemical behavior. dntb.gov.ua

The precise chemical structure of newly synthesized compounds is confirmed through a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. In derivatives of this compound, such as chalcones and Schiff bases, characteristic absorption bands are observed. For example, the carbonyl (C=O) stretching vibration of the aldehyde or ketone group and the C=N stretching of an imine group in a Schiff base are readily identifiable. mdpi.comsemanticscholar.orgbhu.ac.in For a related compound, 3-chloro-5-fluorosalicylaldehyde, vibrational characteristics were studied using FTIR. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In compounds derived from this compound, the chemical shifts and splitting patterns of the aromatic protons provide clear evidence of the substitution pattern on the benzene (B151609) ring. bhu.ac.in ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group. semanticscholar.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of a derivative will show a molecular ion peak (M+) that corresponds to its calculated molecular weight, confirming its identity. bhu.ac.in

The table below provides a summary of the spectroscopic data typically observed for compounds related to this compound.

| Spectroscopic Technique | Feature | Typical Observation | Reference(s) |

| FTIR (cm⁻¹) | Carbonyl (C=O) Stretch | Strong absorption band, e.g., ~1651 cm⁻¹ in chalcones. | mdpi.comsemanticscholar.org |

| Imine (C=N) Stretch | Absorption band, e.g., ~1670 cm⁻¹ in Schiff bases. | bhu.ac.in | |

| ¹H NMR (ppm) | Aldehydic Proton (-CHO) | Singlet, typically downfield. | researchgate.net |

| Aromatic Protons | Multiplets in the aromatic region (e.g., 7.0-8.0 ppm). | bhu.ac.in | |

| Azomethine Proton (-N=CH-) | Singlet, e.g., ~8.4 ppm in Schiff bases. | bhu.ac.in | |

| ¹⁹F NMR (ppm) | Trifluoromethyl (-CF₃) | Singlet signal, e.g., at -63.27 ppm. | semanticscholar.org |

| Mass Spec (m/z) | Molecular Ion Peak (M+) | Corresponds to the molecular weight of the synthesized compound. | bhu.ac.in |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of 5-Chloro-2-(trifluoromethyl)benzaldehyde by mapping the magnetic environments of its constituent nuclei.

The ¹H NMR spectrum provides a definitive proton count and reveals the electronic environment and connectivity of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals for the aldehydic proton and the three aromatic protons.

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 10.0 and 10.4 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group. The aromatic region will display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by the substitution pattern. For comparison, related compounds like 3-(trifluoromethyl)benzaldehyde (B1294959) show aldehydic protons around δ 10.09 ppm and aromatic protons in the δ 7.7-8.2 ppm range. rsc.orgchemicalbook.com

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 10.0 - 10.4 | Singlet (s) |

| Aromatic-H | 7.7 - 8.2 | Multiplet (m) |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, providing a carbon count and information about its chemical environment.

Key expected signals for this compound include the carbonyl carbon of the aldehyde group, which is highly deshielded and appears significantly downfield (typically δ 185-195 ppm). docbrown.info The carbon atom attached to the trifluoromethyl group will appear as a quartet due to spin-spin coupling with the three fluorine atoms. The remaining aromatic carbons will produce signals in the typical aromatic region (δ 120-140 ppm), with their exact shifts influenced by the chlorine and trifluoromethyl substituents. For example, in 4-(trifluoromethyl)benzaldehyde, the aldehyde carbon appears at δ 192.0 ppm. rsc.org

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C HO (Carbonyl) | 185 - 195 | High deshielding |

| C -CF₃ | 125 - 135 | Quartet (q) due to JC-F coupling |

| C -Cl | 130 - 140 | |

| Aromatic C -H | 120 - 135 | |

| C F₃ | 120 - 125 | Quartet (q) due to JC-F coupling |

¹⁹F NMR spectroscopy is exceptionally sensitive for analyzing fluorine-containing compounds. rsc.org It provides direct information about the trifluoromethyl (CF₃) group. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet), as there are no other fluorine atoms in the molecule for coupling. The chemical shift for an aromatic CF₃ group typically appears in the range of -60 to -65 ppm relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). rsc.orgrsc.org This distinct signal confirms the presence and electronic environment of the trifluoromethyl moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

The most prominent feature is the strong, sharp absorption band from the carbonyl (C=O) group of the aldehyde, which is anticipated in the region of 1700–1715 cm⁻¹. docbrown.info The presence of the aldehyde is further confirmed by two weaker C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. Other significant absorptions include the strong, complex bands for the C-F bonds of the trifluoromethyl group, typically found between 1100 and 1300 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde | ~2820 and ~2720 | Weak to Medium |

| C=O Stretch | Aldehyde (Carbonyl) | 1700 - 1715 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-F Stretch | Trifluoromethyl | 1100 - 1300 | Strong |

| C-Cl Stretch | Chloroalkane | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 208. A characteristic isotopic pattern for a monochlorinated compound will be present, with a significant M+2 peak at m/z 210 having approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom to form the stable acylium cation (M-1) at m/z 207, or the loss of the entire formyl group (CHO) to give an (M-29) fragment at m/z 179. libretexts.org Further fragmentation of the trifluoromethyl-substituted phenyl ring can also occur.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Ion Fragment | Description |

| 208 / 210 | [C₈H₄ClF₃O]⁺ | Molecular ion (M⁺) with Cl isotope pattern |

| 207 | [C₈H₃ClF₃O]⁺ | Loss of a hydrogen radical (M-1) |

| 179 | [C₇H₄ClF₃]⁺ | Loss of the formyl radical (M-CHO) |

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.

A review of published scientific literature did not yield specific X-ray crystallographic data for this compound. While crystal structures for related trifluoromethylated compounds have been reported, providing insights into the typical bond lengths of C-F and angles of the CF₃ group, the specific solid-state structure for this particular isomer is not publicly available at this time. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations form the bedrock of modern computational chemistry, providing a detailed description of molecular systems from first principles. For a molecule like 5-Chloro-2-(trifluoromethyl)benzaldehyde, these methods can elucidate its three-dimensional structure, electron distribution, and orbital energies.

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure and equilibrium geometry of molecules. dergipark.org.tr DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-311G(d,p), can determine the most stable conformation of this compound by minimizing the total energy of the system. conicet.gov.ar This optimization yields precise data on bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial for understanding the steric and electronic effects of the substituents. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group significantly influences the electronic density of the aromatic ring and the reactivity of the aldehyde group. numberanalytics.com DFT calculations for analogous benzaldehyde (B42025) derivatives show that calculated bond lengths and angles are typically in close agreement with experimental data derived from techniques like X-ray diffraction, with minor deviations attributed to the calculations being performed on an isolated molecule in the gas phase versus a molecule in a solid crystal lattice. researchgate.net

Table 1: Predicted Geometrical Parameters for a Substituted Benzaldehyde Analogue Data is illustrative and based on calculations for analogous structures like 4-(Dimethylamino) Benzaldehyde to demonstrate the type of information obtained from DFT. conicet.gov.ar

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C=O (aldehyde) | ~1.21 |

| C-Cl | ~1.74 | |

| C-CF3 | ~1.50 | |

| Bond Angles (°) | C-C-C (ring) | ~120 |

| C-C=O | ~124 |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. researchgate.net For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO would likely have significant contributions from the electron-deficient aldehyde and trifluoromethyl groups. In studies of similar molecules, the introduction of electron-withdrawing groups tends to lower the energies of both the HOMO and LUMO and can affect the size of the energy gap, thereby tuning the molecule's reactivity. acs.org

Table 2: Frontier Orbital Energies and Properties for a Benzaldehyde Analogue Data is illustrative and based on a computational study of 4-(Dimethylamino) Benzaldehyde to demonstrate the concepts. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.60 |

| LUMO Energy | -1.35 |

| HOMO-LUMO Gap (ΔE) | 4.25 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.govusc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.edu This method is particularly useful for quantifying hyperconjugative interactions, which are key to molecular stability.

Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) for an Analogous System Data is illustrative and based on the analysis of 4-(Dimethylamino) Benzaldehyde to show typical donor-acceptor interactions. conicet.gov.ar

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1-C6) | π(C2-C3) | 19.83 |

| π(C2-C3) | π(C4-C5) | 22.50 |

| LP(O) | π*(C-H aldehyde) | ~15-20 (estimated) |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. conicet.gov.ar The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red or yellow areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would show a significant region of negative potential around the carbonyl oxygen atom due to its lone pairs, making it a primary site for interaction with electrophiles. dtic.mil Conversely, positive potential would be expected around the hydrogen atoms and, notably, a region of positive potential (a σ-hole) might be present on the outer surface of the chlorine atom, making it a potential site for halogen bonding. rsc.orgacs.org The aromatic ring itself will have its electron density significantly polarized by the strong electron-withdrawing substituents.

Theoretical Predictions of Reactivity and Selectivity

By integrating the findings from DFT, FMO, NBO, and MEP analyses, a comprehensive picture of the reactivity of this compound can be constructed.

Nucleophilic Addition: The aldehyde group is the primary site for nucleophilic addition reactions. The MEP surface highlights the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles like Grignard reagents or cyanide ions. numberanalytics.com

Computational Studies on Analogues and Derivatives

While specific computational studies on this compound are not widely published, extensive research on analogous compounds provides valuable comparative insights. Studies on halogenated benzaldehydes, for instance, reveal how the type and position of the halogen affect lattice energies, volatility, and intermolecular interactions like halogen bonding. mdpi.com

Computational investigations on 2-fluoro-5-(trifluoromethyl)benzaldehyde (B125124) and other trifluoromethyl-substituted aromatics confirm the powerful electron-withdrawing nature of the -CF₃ group, which influences molecular properties and biological activity in derived compounds. prnewswire.comnih.gov Similarly, studies on chloro-substituted aromatics, such as 5-chloro-2-nitroanisole, provide data on how the chloro group modifies the electronic landscape, affecting spectroscopic properties and nonlinear optical potential. researchgate.net These analogue studies help build a reliable theoretical model for predicting the behavior of this compound in various chemical environments.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Chloro-2-(trifluoromethyl)benzaldehyde, and what reaction conditions optimize yield?

- Key Methods :

- Electrophilic Aromatic Substitution : Sequential introduction of Cl and CF₃ groups on benzaldehyde derivatives under controlled conditions (e.g., using AlCl₃ or BF₃ as catalysts) .

- Oxidation of Benzyl Alcohol Precursors : Oxidation of 5-Chloro-2-(trifluoromethyl)benzyl alcohol (CAS 64372-62-9) with pyridinium chlorochromate (PCC) in dichloromethane, yielding >90% purity .

- Optimization :

- Temperature: 0–5°C for halogenation steps to minimize side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction rates for trifluoromethylation .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aldehyde proton at δ 10.2 ppm; CF₃ group at δ 120–125 ppm in ¹⁹F NMR) .

- X-ray Crystallography : Single-crystal analysis with SHELXL or OLEX2 refines bond lengths (e.g., C=O bond: 1.22 Å) and confirms stereoelectronic effects from Cl and CF₃ groups .

- Supplementary Methods :

- GC-MS for purity assessment (>97% by area normalization) .

Q. What are the dominant reactivity patterns of this compound in nucleophilic additions?

- Reactivity Profile :

- Aldol Condensation : Reacts with ketones (e.g., acetophenone) in basic conditions (KOH/EtOH) to form α,β-unsaturated carbonyl derivatives .

- Schiff Base Formation : Condenses with primary amines (e.g., aniline) at room temperature, yielding imines with applications in coordination chemistry .

- Steric Effects : The CF₃ group hinders nucleophilic attack at the ortho position, directing reactions to the para-aldehyde site .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in derivatives of this compound?

- Methods :

- DFT Calculations : B3LYP/6-31G(d) models show CF₃ and Cl groups create electron-deficient aromatic rings, favoring electrophilic attack at the 4-position (para to Cl) .

- Hammett Parameters : σ⁻ values for Cl (-0.23) and CF₃ (+0.54) correlate with observed reactivity in nitration/sulfonation reactions .

- Validation : Experimental yields (e.g., 75% nitration at 4-position) align with computational predictions .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in ¹³C NMR shifts for CF₃-substituted imines.

- Root Cause : Solvent polarity (CDCl₃ vs. DMSO-d₆) induces shifts up to 2 ppm.

- Resolution : Standardize solvent systems and reference internal standards (e.g., TMS) across studies .

Q. How does the electron-withdrawing effect of the CF₃ group influence reaction kinetics in cross-coupling reactions?

- Kinetic Analysis :

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄-catalyzed reactions with arylboronic acids show rate constants (k) 3× lower than non-CF₃ analogs due to reduced electron density .

- Activation Energy : ΔG‡ increases by ~8 kJ/mol compared to 5-Chloro-2-methylbenzaldehyde, as measured by Eyring plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.